molecular formula C10H14O2S B12680934 Butyl 3-thienylacetate CAS No. 94023-52-6

Butyl 3-thienylacetate

Cat. No.: B12680934
CAS No.: 94023-52-6
M. Wt: 198.28 g/mol
InChI Key: NMZFYSUKQWEIBV-UHFFFAOYSA-N
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Description

Butyl 3-thienylacetate is an organosulfur compound featuring a thienyl moiety linked to a butyl ester group. Its structure combines the aromaticity and electronic properties of the thiophene ring with the solubility-enhancing butyl ester, making it valuable in polymer chemistry. Synthesized via chemical oxidative polymerization using Lewis acids like FeCl₃, it is employed to create conjugated polymers such as poly(4-((4-(phenyl)azo)phenoxy)this compound) and copolymers with 3-hexylthiophene . These polymers exhibit optoelectronic properties suitable for applications in sensors, organic electronics, and photoresponsive materials. The compound’s ability to form hydrogen bonds (e.g., N–H⋯O interactions) further enhances its utility in constructing three-dimensional coordination networks .

Properties

CAS No.

94023-52-6

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

butyl 2-thiophen-3-ylacetate

InChI

InChI=1S/C10H14O2S/c1-2-3-5-12-10(11)7-9-4-6-13-8-9/h4,6,8H,2-3,5,7H2,1H3

InChI Key

NMZFYSUKQWEIBV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-thienylacetate typically involves the esterification of 3-thienylacetic acid with butanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-thienylacetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogens, nitric acid, and alkyl halides, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl 3-thienylmethanol.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Butyl 3-thienylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of butyl 3-thienylacetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with cellular targets. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyl Acetate (C₆H₁₂O₂)

  • Structure : A simple ester lacking aromatic or sulfur-containing groups.
  • Physical Properties :
    • Boiling point: 126°C
    • Molecular weight: 116.16 g/mol
    • Density: 0.8825 g/cm³
  • Applications : Primarily a solvent in coatings, adhesives, and cosmetics due to its low toxicity and fruity odor .
  • Key Differences : Butyl 3-thienylacetate’s thienyl group confers electronic conjugation absent in butyl acetate, enabling its use in conductive polymers rather than as a solvent.

Butyl Carbitol Acetate (C₁₀H₂₀O₄)

  • Structure : A glycol ether ester with a longer ethoxy chain.
  • Physical Properties :
    • Boiling point: 246.7°C
    • Molecular weight: 204.3 g/mol
    • Density: 0.979 g/cm³
  • Applications : High-boiling solvent in industrial paints and cleaners .
  • Key Differences : this compound’s aromatic thienyl group enhances rigidity and electronic properties, whereas butyl carbitol acetate’s ether chain improves miscibility with polar solvents.

Butyl Acrylate (C₇H₁₂O₂)

  • Structure : An acrylate ester with a reactive vinyl group.
  • Physical Properties :
    • Boiling point: 145–148°C
    • Molecular weight: 128.17 g/mol
  • Applications: Monomer for polyacrylates, used in adhesives and textiles .
  • Key Differences: Butyl acrylate’s polymerizable vinyl group contrasts with this compound’s non-polymerizable ester, directing the former to chain-growth polymerization and the latter to step-growth or coordination-driven assembly .

Poly(3-Hexylthiophene) (P3HT)

  • Structure : A conjugated polymer with hexyl side chains.
  • Physical Properties :
    • Electrical conductivity: ~10⁻⁴–10⁻² S/cm
  • Applications : Organic photovoltaics and field-effect transistors .
  • Key Differences: this compound is a monomeric building block for copolymers, whereas P3HT is a homopolymer. The butyl ester in this compound offers better solubility than P3HT’s hexyl chains but may reduce crystallinity .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₉H₁₂O₂S ~172.25 ~200–250* ~1.1* Conjugated polymers
Butyl Acetate C₆H₁₂O₂ 116.16 126 0.8825 Solvent
Butyl Carbitol Acetate C₁₀H₂₀O₄ 204.3 246.7 0.979 High-boiling solvent
Butyl Acrylate C₇H₁₂O₂ 128.17 145–148 0.894 Polyacrylate synthesis
Poly(3-hexylthiophene) (C₁₀H₁₄S)ₙ Variable N/A ~1.1 Organic electronics

*Estimated based on structural analogs.

Q & A

Q. What are the standard synthetic protocols for preparing butyl 3-thienylacetate, and how can reproducibility be ensured?

this compound can be synthesized via esterification of 3-thienylacetic acid with butanol using acid catalysis (e.g., sulfuric acid). For reproducibility, stoichiometric ratios, reaction temperature (typically 80–100°C), and purification methods (e.g., column chromatography or distillation) must be rigorously documented. Hydrothermal methods, as described in nickel-thienylacetate complexes, may also inspire alternative synthetic routes . Experimental details should follow journal guidelines, including full characterization data (NMR, IR, GC) for new compounds and proper citation of known intermediates .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Essential techniques include:

  • Gas Chromatography (GC) : To quantify isomer ratios and confirm purity (>98% as per industry standards) .
  • NMR Spectroscopy : For structural elucidation (e.g., distinguishing regioisomers via proton splitting patterns).
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For resolving structural ambiguities in coordination complexes, though disorder in thienylacetate ligands may require refinement restraints . Journals mandate inclusion of raw data in supplementary materials .

Advanced Research Questions

Q. How can researchers address contradictions in coordination behavior of 3-thienylacetate ligands in metal complexes?

In studies of nickel-3-thienylacetate complexes, the ligand unexpectedly failed to coordinate, forming hydrogen-bonded networks instead . To resolve such contradictions:

  • Repeat experiments under varied conditions (pH, temperature, solvent).
  • Use spectroscopic titration (UV-Vis, EPR) to probe ligand-metal interaction dynamics.
  • Perform computational modeling (DFT) to predict preferred binding modes. Discrepancies should be highlighted in discussions, with alternative hypotheses tested methodically .

Q. What strategies are effective for resolving structural disorder in crystallographic studies of thienylacetate derivatives?

In disordered systems (e.g., split positions in 3-thienylacetate anions):

  • Apply geometric restraints during refinement to maintain bond distances and angles within acceptable deviations .
  • Use high-resolution data (synchrotron sources) to reduce overlap artifacts.
  • Validate models with residual density maps and occupancy ratio optimization. Detailed refinement protocols must be disclosed in supplementary information .

Q. How can researchers mitigate ecological risks when handling this compound in laboratory settings?

  • Spill Management : Absorb leaks with inert materials (silica gel, sand) and avoid drainage systems .
  • Waste Disposal : Segregate hazardous waste and comply with TSCA regulations .
  • Ventilation : Use fume hoods to limit inhalation exposure, though respiratory protection is typically unnecessary under controlled conditions .

Q. What methodologies optimize the separation of this compound isomers for pharmacological studies?

  • Preparative Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for enantiomer resolution.
  • Dynamic Kinetic Resolution : Catalytic methods to selectively esterify isomers under kinetic control.
  • GC-MS Coupling : For real-time monitoring of isomer ratios during synthesis .

Q. How can hydrogen-bonding networks in thienylacetate complexes be exploited for material design?

The 3D networks in nickel-imidazole-thienylacetate systems rely on N–H⋯O interactions . Researchers can:

  • Modify ligand substituents to tune hydrogen-bond strength.
  • Study thermal stability via TGA/DSC to assess suitability for porous materials.
  • Explore conductivity properties in coordination polymers.

Methodological Guidelines

  • Data Reporting : Adhere to journal standards (e.g., Beilstein Journal) by separating primary data (main text) and extensive datasets (supplementary files) .
  • Safety Documentation : Reference OSHA HCS and GHS classifications for hazard communication in publications .
  • Conflict Resolution : Transparently address experimental anomalies through peer review and iterative validation .

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